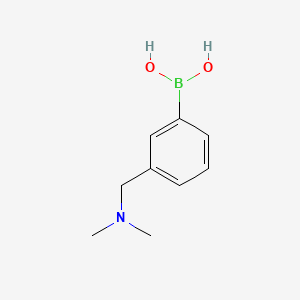
3-((二甲氨基)甲基)苯基硼酸
描述
3-((Dimethylamino)methyl)phenylboronic acid is an organic compound with the chemical formula C9H14BNO2. It is a white to pale yellow solid that is stable at room temperature. This compound is known for its significant role in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
科学研究应用
3-((Dimethylamino)methyl)phenylboronic acid has a wide range of applications in scientific research:
作用机制
Target of Action
3-((Dimethylamino)methyl)phenylboronic acid is an organic compound that plays a significant role in various organic synthesis reactions . It is primarily used as a reactant in the synthesis of different protein effectors, including modulators of survival motor neuron protein .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura (SM) cross-coupling reactions . In this process, the boronic acid group in the compound transfers a formally nucleophilic organic group to a palladium catalyst .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a popular choice for various organic synthesis applications .
Pharmacokinetics
It is known that the compound is stable at room temperature and slightly soluble in water . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The compound’s action results in the formation of new carbon–carbon bonds, enabling the synthesis of various complex organic molecules . For example, it has been used in the synthesis of modulators of survival motor neuron protein .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction conditions, such as the choice of solvent and temperature, can significantly affect the compound’s reactivity . Furthermore, the compound should be stored at 2-8°C to maintain its stability .
生化分析
Biochemical Properties
3-((Dimethylamino)methyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with enzymes such as glucokinase and enoyl-ACP reductase, modulating their activity and influencing metabolic pathways . The nature of these interactions often involves the formation of reversible covalent bonds between the boronic acid group and the active site of the enzyme, leading to inhibition or activation of the enzyme’s function. Additionally, 3-((Dimethylamino)methyl)phenylboronic acid can form complexes with proteins, affecting their stability and function.
Cellular Effects
The effects of 3-((Dimethylamino)methyl)phenylboronic acid on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of survival motor neuron protein, which plays a crucial role in neuronal health and function . By interacting with key signaling molecules, 3-((Dimethylamino)methyl)phenylboronic acid can alter the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, its impact on cellular metabolism includes changes in the flux of metabolic pathways and the levels of specific metabolites.
Molecular Mechanism
At the molecular level, 3-((Dimethylamino)methyl)phenylboronic acid exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the boronic acid group to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in the formation of stable complexes that alter the enzyme’s conformation and activity. Additionally, 3-((Dimethylamino)methyl)phenylboronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-((Dimethylamino)methyl)phenylboronic acid can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 3-((Dimethylamino)methyl)phenylboronic acid can lead to sustained changes in cellular processes and metabolic pathways.
Dosage Effects in Animal Models
The effects of 3-((Dimethylamino)methyl)phenylboronic acid vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in metabolic pathways and cellular damage. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm.
Metabolic Pathways
3-((Dimethylamino)methyl)phenylboronic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it can influence the activity of glucokinase, a key enzyme in glucose metabolism, thereby affecting glucose homeostasis. Additionally, the compound’s interactions with other metabolic enzymes can lead to changes in the levels of specific metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-((Dimethylamino)methyl)phenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its activity and function. The compound’s distribution can also be affected by factors such as cellular uptake mechanisms and the presence of competing molecules.
Subcellular Localization
The subcellular localization of 3-((Dimethylamino)methyl)phenylboronic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways.
准备方法
Synthetic Routes and Reaction Conditions: 3-((Dimethylamino)methyl)phenylboronic acid can be synthesized through the reaction of phenylboronic acid with dimethylamine. The process typically involves the following steps:
- Dissolving phenylboronic acid in an organic solvent such as tetrahydrofuran (THF).
- Adding dimethylamine to the solution.
- Allowing the reaction to proceed at room temperature or slightly elevated temperatures.
- Purifying the product through crystallization .
Industrial Production Methods: In industrial settings, the production of 3-((Dimethylamino)methyl)phenylboronic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 3-((Dimethylamino)methyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: It can be reduced to form boron-containing alcohols or hydrocarbons.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products:
Oxidation: Boronic esters or acids.
Reduction: Boron-containing alcohols or hydrocarbons.
Substitution: Various substituted phenylboronic acids.
相似化合物的比较
Phenylboronic acid: Lacks the dimethylamino group, making it less versatile in certain reactions.
4-((Dimethylamino)methyl)phenylboronic acid: Similar structure but with the dimethylamino group in the para position, which can affect its reactivity and applications.
Uniqueness: 3-((Dimethylamino)methyl)phenylboronic acid is unique due to the presence of the dimethylamino group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable reagent in organic synthesis and various scientific research applications .
属性
IUPAC Name |
[3-[(dimethylamino)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2/c1-11(2)7-8-4-3-5-9(6-8)10(12)13/h3-6,12-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYQEYPITRRCBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609343 | |
| Record name | {3-[(Dimethylamino)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
819849-22-4 | |
| Record name | B-[3-[(Dimethylamino)methyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=819849-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(Dimethylamino)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(N, N-Dimethylaminomethyl) phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


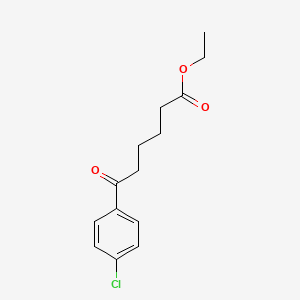
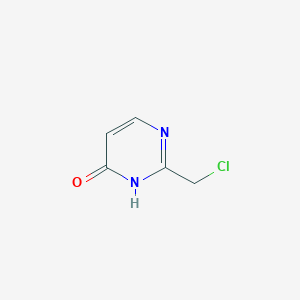


![3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1320963.png)

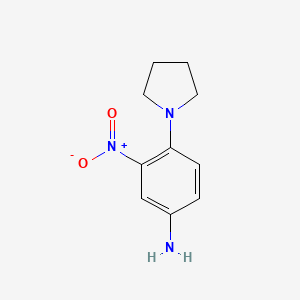
![1-(2-methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320970.png)
![1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320972.png)
![1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320973.png)
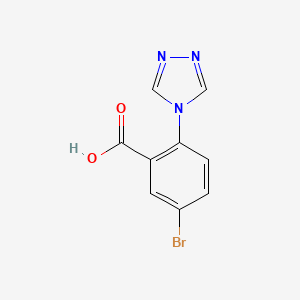
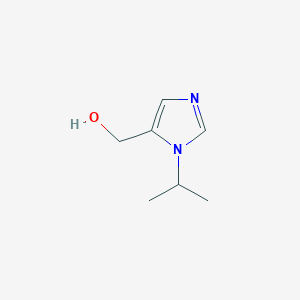

![N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B1320983.png)
